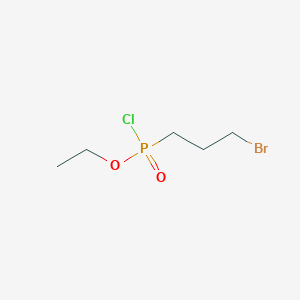
Ethyl (3-bromopropyl)phosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-bromopropyl)phosphonochloridate is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphonochloridate group attached to a 3-bromopropyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-bromopropyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 3-bromopropanol in the presence of a base, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the synthesis, ensuring consistent quality and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-bromopropyl)phosphonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new phosphonates.
Oxidation and Reduction: The phosphonochloridate group can be oxidized to phosphonates or reduced to phosphines under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (3-bromopropyl)phosphonochloridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3-bromopropyl)phosphonochloridate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic attack, leading to the formation of stable phosphonate or phosphine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chloropropyl)phosphonochloridate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl (3-iodopropyl)phosphonochloridate: Contains an iodine atom, which can result in different reaction kinetics and product profiles.
Methyl (3-bromopropyl)phosphonochloridate: Similar structure with a methyl group instead of ethyl, affecting its physical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of the ethyl group and bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
CAS No. |
54008-30-9 |
|---|---|
Molecular Formula |
C5H11BrClO2P |
Molecular Weight |
249.47 g/mol |
IUPAC Name |
1-bromo-3-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H11BrClO2P/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |
InChI Key |
GTRYKKGSDANPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















